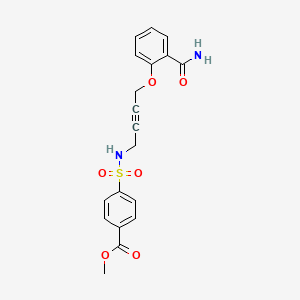

methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[4-(2-carbamoylphenoxy)but-2-ynylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-26-19(23)14-8-10-15(11-9-14)28(24,25)21-12-4-5-13-27-17-7-3-2-6-16(17)18(20)22/h2-3,6-11,21H,12-13H2,1H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXJSICSJHHPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated systems and advanced technologies to control reaction parameters and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Alkyne vs.

- Carbamoyl vs. Trifluoromethyl/Methoxy : The carbamoyl group (NH₂CO-) offers dual hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethyl (compound 64) or electron-donating methoxy (compound 1i) groups. This may influence solubility and biological target interactions .

- Sulfamoyl vs. Sulfooxy : The sulfamoyl (-SO₂NH₂) group in the target compound is less acidic than the sulfooxy (-OSO₃H) group in , affecting pH-dependent reactivity.

Critical Differences :

Physicochemical Properties

Inferred properties based on structural comparisons:

Spectral Data Comparisons

- NMR : The target compound’s alkyne proton (δ ~2.5 ppm) and carbamoyl NH₂ (δ ~6.5–7.5 ppm) would differ from compound 1i’s methoxy singlet (δ ~3.8 ppm) .

Biological Activity

Methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate, a compound with potential therapeutic applications, particularly in oncology, has garnered attention due to its biological activity. This article explores its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoate moiety, a sulfamoyl group, and a unique but-2-yn-1-yl side chain. The structural formula is represented as follows:

This composition indicates the presence of functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. The inhibition of CAIX can lead to altered tumor microenvironments, potentially inhibiting cancer cell proliferation and metastasis .

Anticancer Properties

- Inhibition of Carbonic Anhydrase IX : The compound has been shown to selectively bind to CAIX with high affinity, which is crucial for its anticancer activity. For instance, related compounds demonstrated binding affinities in the low nanomolar range, indicating strong potential for therapeutic use against tumors expressing CAIX .

- Cell Proliferation Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. Specifically, one study showed that modifications to the benzoate structure led to significant decreases in cell viability in CAIX-positive cancer cells .

- Mechanistic Insights : The inhibition mechanism involves the disruption of the enzyme's function, leading to reduced acidification of the tumor microenvironment and subsequent inhibition of tumor invasion and metastasis .

Table 1: Summary of Biological Activities

| Study | Compound | Target | Binding Affinity (Kd) | Effect |

|---|---|---|---|---|

| 4b | CAIX | 0.12 nM | Inhibits tumor growth | |

| Derivative X | Various Cancer Lines | Low nM range | Reduces cell viability |

Case Study: Compound 4b

A notable case study focused on compound 4b revealed its exceptional binding affinity to CAIX with a dissociation constant (Kd) of 0.12 nM and an intrinsic dissociation constant as low as 0.08 pM. This selectivity over other carbonic anhydrase isozymes suggests that modifications leading to increased specificity could enhance therapeutic effectiveness while minimizing side effects .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of methyl 4-(N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)sulfamoyl)benzoate?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters:

- Temperature: Elevated temperatures may accelerate side reactions (e.g., alkyne decomposition), while low temperatures slow sulfonamide coupling. A gradient approach (e.g., 0°C to 25°C) is recommended for the sulfamoyl group introduction .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in the but-2-yn-1-yl intermediate, while nonpolar solvents stabilize the carbamoylphenoxy moiety .

- Catalyst Use: Palladium or copper catalysts may improve alkyne coupling efficiency, but residual metal contamination must be quantified via ICP-MS for biological studies .

Advanced: How can contradictory data in biological activity assays be resolved for this compound?

Methodological Answer:

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) often arise from:

- Assay Conditions: Variations in pH, serum protein content, or reducing agents (e.g., DTT) can alter sulfonamide reactivity. Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .

- Metabolic Stability: Hepatic microsome assays (human vs. rodent) may reveal species-specific degradation pathways, explaining discrepancies in in vivo vs. in vitro results .

- Epigenetic Effects: Use CRISPR-Cas9 knockouts to confirm target specificity, as off-target interactions with histone deacetylases (HDACs) may produce false positives .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS: Reverse-phase C18 columns with 0.1% formic acid in acetonitrile/water gradients resolve sulfamoyl and carbamoyl degradation products. Monitor m/z 449.1 [M+H]⁺ for the parent ion .

- ¹H/¹³C NMR: Key diagnostic signals include:

- FT-IR: Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and carbamate C=O at 1680 cm⁻¹ .

Advanced: How can environmental stability studies be designed to predict this compound’s persistence in ecological systems?

Methodological Answer:

Adopt a tiered approach:

Hydrolytic Stability: Test pH-dependent degradation (pH 2–12) at 25°C and 40°C. The but-2-yn-1-yl group is prone to hydrolysis under alkaline conditions .

Photolysis: Use xenon arc lamps (simulated sunlight) to assess UV-induced cleavage of the sulfamoyl-benzoate bond. LC-MS identifies quinone byproducts .

Soil Microcosms: Spike compound into OECD-standard soils (e.g., loamy sand) and monitor degradation via LC-MS/MS over 60 days. Correlate half-life with microbial activity (ATP assays) .

Basic: What computational strategies are effective for predicting this compound’s drug-likeness and target interactions?

Methodological Answer:

- ADMET Prediction: Use SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (<140 Ų), and PAINS alerts (exclude pan-assay interference motifs) .

- Molecular Docking: AutoDock Vina or Schrödinger Glide models sulfamoyl interactions with sulfotransferases or carbonic anhydrases. Validate with MM-GBSA binding energy calculations .

- MD Simulations: GROMACS simulations (100 ns) assess conformational stability of the but-2-yn-1-yl linker in aqueous and lipid bilayer environments .

Advanced: How can formulation challenges (e.g., poor aqueous solubility) be addressed preclinically?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400/ethanol (30:70 v/v) for in vivo dosing; confirm biocompatibility via hemolysis assays .

- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Characterize drug loading via dialysis-based release studies .

- Solid Dispersion: Spray-dry with HPMC-AS to create amorphous dispersions. Validate stability via XRD and DSC over 6 months at 25°C/60% RH .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

- Hepatotoxicity: HepG2 cells dosed at 1–100 µM for 72 hours; measure ALT/AST release and mitochondrial membrane potential (JC-1 assay) .

- Cardiotoxicity: hiPSC-derived cardiomyocytes monitored for arrhythmia (Multi-Electrode Array) and hERG channel inhibition (patch-clamp) .

- Genotoxicity: Ames test (TA98 strain ± metabolic activation) and Comet assay in TK6 cells .

Advanced: How can synthetic impurities be profiled and controlled to meet ICH Q3A guidelines?

Methodological Answer:

- Impurity Tracking: Use LC-TOF to identify:

- ICH Compliance: Limit impurities to <0.15% via preparative HPLC (C18, 10 µm). Validate method robustness per ICH Q2(R1) .

Basic: What structural analogs of this compound have been studied for SAR insights?

Methodological Answer:

- Sulfonamide Variants: Replacement with carboxamide reduces target affinity (e.g., IC₅₀ increases from 12 nM to >1 µM in carbonic anhydrase IX inhibition) .

- Linker Modifications: But-2-yn-1-yl vs. propyl linkers: The alkyne group enhances membrane permeability (PAMPA logPe ≈ −4.5 vs. −5.2) but increases metabolic liability .

- Carbamoyl Substitutions: 2-Carbamoylphenoxy → 3-carbamoyl reduces solubility (logS −4.1 vs. −3.5) due to disrupted H-bonding .

Advanced: What strategies improve reproducibility in scaled-up synthesis for preclinical batches?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR to monitor sulfamoyl coupling efficiency in real time .

- Design of Experiments (DoE): Use Minitab to optimize variables (e.g., stoichiometry, mixing rate) via central composite design. Prioritize factors with p < 0.05 in ANOVA .

- Crystallization Control: Seed with pure compound during cooling crystallization (0.5°C/min) to ensure uniform particle size (D90 < 50 µm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.